molecular formula C8H16ClNO2 B3377230 4-Ethyl-4-piperidinecarboxylic acid hydrochloride CAS No. 1269053-68-0

4-Ethyl-4-piperidinecarboxylic acid hydrochloride

Cat. No. B3377230
CAS RN: 1269053-68-0
M. Wt: 193.67
InChI Key: MEFRCHLVUQTJPQ-UHFFFAOYSA-N
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Description

4-Ethyl-4-piperidinecarboxylic acid hydrochloride (4-EPCA-HCl) is an organic compound that belongs to the class of piperidine carboxylic acids. It is a colorless, odorless, and water-soluble compound with a molecular formula of C7H14ClNO2. 4-EPCA-HCl is often used as a reagent in chemical synthesis and as a catalyst in organic reactions. It is also used in pharmaceutical research and development, as well as in the production of drugs.

Scientific Research Applications

Synthesis of SMN Protein Modulators

This compound is used as a reactant for the synthesis of SMN protein modulators . SMN protein modulators are important in the treatment of spinal muscular atrophy, a disease caused by a genetic defect in the SMN1 gene.

Production of β-Aryl and β-Amino-Substituted Aliphatic Esters

It is used in the production of β-aryl and β-amino-substituted aliphatic esters through rhodium-catalyzed tandem double bond migration/conjugate addition . These esters have potential applications in pharmaceuticals and agrochemicals.

Synthesis of Nitroethylenediamines

4-Ethyl-4-piperidinecarboxylic acid hydrochloride is used in the synthesis of nitroethylenediamines by nucleophilic ring opening of nitroimidazolidinone . Nitroethylenediamines have potential applications in the development of new drugs.

Antibiotic Nitroxoline Derivatives

This compound is used as a reactant for the synthesis of antibiotic nitroxoline derivatives for cathepsin B inhibition . Cathepsin B is a protease implicated in various diseases, including cancer and neurodegenerative disorders.

Sphingosine-1-Phosphate Receptor Agonists

It is used in the synthesis of sphingosine-1-phosphate receptor agonists . These agonists are being investigated for their potential in treating multiple sclerosis and other autoimmune diseases.

RhoA Inhibitors

This compound is used in the synthesis of RhoA inhibitors for cardiovascular disease therapy . RhoA is a small GTPase that plays a role in the regulation of the actin cytoskeleton in cells.

Alkyl Piperidine and Piperazine Hydroxamic Acids

It is used in the synthesis of alkyl piperidine and piperazine hydroxamic acids, which act as HDAC inhibitors . HDAC inhibitors are a class of compounds that have a range of therapeutic applications, including cancer treatment.

CHK1 and IKK2 Inhibitors

Finally, this compound is used in the synthesis of CHK1 and IKK2 inhibitors . These inhibitors are being investigated for their potential in treating various diseases, including cancer and rheumatoid arthritis.

properties

IUPAC Name

4-ethylpiperidine-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-2-8(7(10)11)3-5-9-6-4-8;/h9H,2-6H2,1H3,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEFRCHLVUQTJPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCNCC1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679003
Record name 4-Ethylpiperidine-4-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-4-piperidinecarboxylic acid hydrochloride

CAS RN

1269053-68-0, 1227465-48-6
Record name 4-Piperidinecarboxylic acid, 4-ethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1269053-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethylpiperidine-4-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethylpiperidine-4-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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